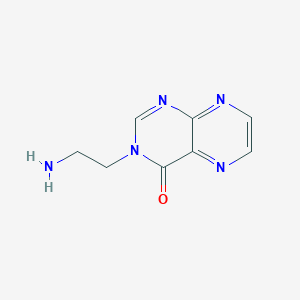

3-(2-Aminoethyl)pteridin-4(3H)-one

Description

Properties

Molecular Formula |

C8H9N5O |

|---|---|

Molecular Weight |

191.19 g/mol |

IUPAC Name |

3-(2-aminoethyl)pteridin-4-one |

InChI |

InChI=1S/C8H9N5O/c9-1-4-13-5-12-7-6(8(13)14)10-2-3-11-7/h2-3,5H,1,4,9H2 |

InChI Key |

ZNTNHYMLFOKKTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C2C(=N1)C(=O)N(C=N2)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)pteridin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4,5-triaminopyrimidine with glyoxal in the presence of an acid catalyst to form the pteridine ring system. The resulting intermediate is then reacted with ethylenediamine to introduce the 2-aminoethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)pteridin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pteridine ring.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the pteridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-4,7-dione derivatives, while substitution reactions can produce various alkyl or acyl pteridines.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

- Research indicates that 3-(2-Aminoethyl)pteridin-4(3H)-one exhibits significant antimicrobial properties. In studies involving various synthesized pteridine derivatives, compounds structurally related to this compound demonstrated moderate to good antibacterial activities against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .

- The compound's effectiveness was measured using the agar well-diffusion method, where it showed promising inhibition zones against these pathogens, suggesting its potential as an antimicrobial agent.

-

Anticancer Potential :

- The compound is being explored for its anticancer properties. Its structural similarity to known anticancer agents like methotrexate suggests that it may interact with similar biological pathways involved in cancer cell proliferation .

- Preliminary studies have indicated that modifications to the pteridine structure can lead to enhanced anticancer activity, making it a candidate for further drug development.

Biochemical Research

-

Cofactor Role :

- Pteridines play a crucial role as cofactors in various enzymatic reactions, particularly in the synthesis of neurotransmitters and nucleotides. The unique side chain of this compound may enhance its efficacy as a cofactor in biochemical reactions .

-

Mechanistic Studies :

- Understanding the interactions of this compound with biological systems is vital for elucidating its mechanisms of action. Studies focusing on its reactivity with specific enzymes can provide insights into its potential therapeutic roles .

Synthetic Routes and Modifications

Several synthetic pathways have been developed for producing this compound, allowing for structural modifications that can enhance its biological activity. For instance, variations in substituents on the pteridine ring have been shown to influence both antimicrobial and anticancer activities .

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | Enhanced solubility due to aminoethyl side chain |

| Methotrexate | Structure | Antineoplastic | Folic acid analog with similar core structure |

| Biopterin | Structure | Cofactor in neurotransmitter synthesis | Critical role in enzymatic reactions |

Antibacterial Activity Results Table

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| This compound | 25.3 (S. aureus) | 25 |

| Chloramphenicol | 31.2 (S. aureus) | 8.25 |

| Compound X | 22.9 (B. cereus) | 8.25 |

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)pteridin-4(3H)-one involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of enzymes involved in folate metabolism. This binding can disrupt the normal function of the enzyme, leading to altered metabolic pathways.

Comparison with Similar Compounds

Pteridin-4(3H)-one Derivatives

- 3-Allyl-2-anilinopteridin-4(3H)-one (): Substituents: Allyl (position 3), anilino (position 2). Properties: X-ray crystallography confirms planar pteridin rings with substituents influencing π-π stacking.

- 3-Isopropyl-2-anilinopteridin-4(3H)-one (): Substituents: Isopropyl (position 3), anilino (position 2). Properties: Bulky isopropyl groups may hinder intermolecular interactions, contrasting with the flexible aminoethyl side chain, which could enhance binding to polar targets .

2,3-Disubstituted Pteridin-4(3H)-ones ():

- Synthesis: Derived from iminophosphorane intermediates, these compounds highlight the versatility of the pteridin scaffold. For example, 2-aryl-3-alkyl derivatives exhibit tunable electronic profiles based on substituent electronegativity .

3-Ethyl-2-(propan-2-ylamino)thieno[3,2-d]pyrimidin-4(3H)-one ():

- Core Structure: Thieno-pyrimidinone instead of pteridin.

- Properties: The sulfur atom in the thiophene ring increases lipophilicity (logP ~2.5–3.0) compared to the nitrogen-rich pteridin system (logP ~0.5–1.5). The 2-isopropylamino group may mimic hydrogen-bonding patterns of the aminoethyl chain .

3-(2-Aminoethyl)-2-phenylquinazolin-4(3H)-one ():

- Core Structure: Quinazolinone (fused benzene-pyrimidine).

- Properties: The phenyl group at position 2 enhances aromatic stacking, while the aminoethyl side chain parallels the target compound. Quinazolinones generally exhibit higher metabolic stability but lower solubility than pteridinones .

Physicochemical and Spectroscopic Data

*Predicted data based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.